Product packaging for Isopentyl formate(Cat. No.:CAS No. 110-45-2)

Isopentyl formate

Cat. No.: B089575
CAS No.: 110-45-2
M. Wt: 116.16 g/mol
InChI Key: XKYICAQFSCFURC-UHFFFAOYSA-N
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Description

Isopentyl formate, also known as isoamyl formate, is an ester with the formula C₆H₁₂O₂, appearing as a colorless liquid with a characteristic fruity aroma reminiscent of plum or blackcurrant . In research and development, it serves as a critical compound in the study of artificial flavorings and aroma compounds for the food and fragrance industries . Its occurrence has been reported in a variety of natural sources such as beer, cheese, pineapple, rum, and strawberry, making it a compound of interest for analyzing natural product composition and developing natural-identical flavors . The market for flavor esters is predicted to see significant growth, underscoring the compound's commercial relevance in industrial research . From a green chemistry perspective, studies focus on its enzymatic synthesis using immobilized lipases as an environmentally friendly alternative to traditional chemical catalysis . This process occurs at lower temperatures and pressures, minimizes byproduct generation, and allows for easy catalyst separation and reuse, aligning with sustainable manufacturing goals . This product is intended for laboratory research and industrial applications only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B089575 Isopentyl formate CAS No. 110-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl formate
Source PubChem
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InChI

InChI=1S/C6H12O2/c1-6(2)3-4-8-5-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XKYICAQFSCFURC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861734
Record name Isoamyl formate
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Molecular Weight

116.16 g/mol
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Physical Description

Liquid, colourless liquid with a plum-like odour
Record name 3-Methylbutyl formate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isoamyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/306/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

123.00 to 124.00 °C. @ 760.00 mm Hg
Record name 3-Methylbutyl formate
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Solubility

3.5 mg/mL at 25 °C, soluble in ethanol, most fixed oils and propylene glycol, slightly soluble in water, insoluble in glycerol, 1ml in 40ml 60% ethanol (in ethanol)
Record name 3-Methylbutyl formate
Source Human Metabolome Database (HMDB)
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Record name Isoamyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/306/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.881-0.889
Record name Isoamyl formate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

110-45-2
Record name Isoamyl formate
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Record name Isoamyl formate
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Record name Isopentyl formate
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Record name 1-Butanol, 3-methyl-, 1-formate
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Record name Isoamyl formate
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Record name Isopentyl formate
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Record name ISOAMYL FORMATE
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Record name 3-Methylbutyl formate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-93.5 °C
Record name 3-Methylbutyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Ii. Advanced Synthetic Methodologies for Isopentyl Formate

Chemical Esterification Processes

The primary route for synthesizing isopentyl formate (B1220265) is the chemical esterification of isopentyl alcohol with formic acid. This process is an equilibrium-limited reaction, and modern research focuses on the development of sophisticated catalysts and process strategies to maximize yield and purity.

The synthesis of isopentyl formate via Fischer esterification involves the acid-catalyzed reaction between isopentyl alcohol and formic acid. The mechanism is a well-established multi-step process where every step is reversible. sciencemadness.org The reaction is thermodynamically controlled, aiming for the most stable ester product. thermofisher.comukessays.com

The accepted mechanism proceeds as follows:

Protonation of the Carbonyl Group : The process begins with the protonation of the carbonyl oxygen of formic acid by an acid catalyst. i3awards.org.au This activation step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.commasterorganicchemistry.com

Nucleophilic Attack : The electron-rich hydroxyl group of isopentyl alcohol acts as a nucleophile, attacking the activated carbonyl carbon. thermofisher.comi3awards.org.au This results in the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol group to one of the hydroxyl groups. i3awards.org.aumasterorganicchemistry.com This converts a hydroxyl group into a molecule of water, which is a good leaving group.

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation : The final step involves the deprotonation of the carbonyl oxygen, which releases the final ester product, this compound, and regenerates the acid catalyst. i3awards.org.auwvu.edu

This entire sequence can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com Because the reaction is in equilibrium, strategies such as using an excess of one reactant (typically the less expensive one) or removing water as it forms are employed to drive the reaction toward the product side, in accordance with Le Châtelier's Principle. sciencemadness.orgthermofisher.com

To overcome the challenges associated with homogeneous catalysts, such as corrosion and difficult separation, heterogeneous solid acid catalysts have been extensively investigated. researchgate.net These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact. researchgate.net

Acidic ion-exchange resins are among the most popular heterogeneous catalysts for esterification due to their high catalytic activity, chemical stability, and non-corrosive nature. researchgate.netcnrs.fr Resins such as those based on sulfonated styrene-divinylbenzene copolymers (e.g., Amberlyst, Dowex) have proven effective. researchgate.net

Studies on the analogous synthesis of isopentyl acetate (B1210297) using various resins provide valuable data. For instance, research comparing Amberlyst-15 dry, Amberlyst-16 wet, and Amberlite IR-120 found that Amberlyst-15 dry exhibited the highest catalytic activity. tandfonline.com The catalytic performance of these resins is influenced by their physical properties, such as the degree of cross-linking, which affects the swelling of the resin and the accessibility of the sulfonic acid active sites to the reactants. cnrs.fr Ultrasound has also been used to enhance the performance of ion exchange resins, leading to higher ester concentrations in shorter reaction times.

Table 1: Performance of Various Ion-Exchange Resins in Isopentyl Acetate Synthesis

This interactive table summarizes findings from studies on isopentyl acetate, a close analog to this compound, highlighting the effectiveness of different resin catalysts.

Catalyst Reactants Method Key Findings Reference(s)
Amberlyst-15 Isoamyl alcohol, Acetic acid Microwave-Assisted Esterification (MAE) Achieved 99% yield with a 1:2 acid-to-alcohol mole ratio and 2% catalyst loading. Showed the highest activity among tested resins. tandfonline.com
Purolite CT-175 Isoamyl alcohol, Acetic acid Stirred Batch Reactor Studied for kinetic modeling; absence of external mass transfer resistance noted. researchgate.net
Dowex 50X2-100 Isoamyl alcohol, Acetic acid Conventional Heating Used as the acid catalyst source in a standard laboratory synthesis setup. chegg.com
Amberlyst-15 Isoamyl alcohol, Propionic acid Packed Bed Reactor Demonstrated process intensification, achieving 53% conversion in 3 hours, significantly higher than in a batch reactor. tandfonline.com
Anion exchange resin-supported (NH₄)₆[MnMo₉O₃₂] Isopentyl alcohol, Acetic acid Conventional Heating Achieved a high yield of 95.1% under optimized conditions, demonstrating high catalytic efficiency and reusability. researchgate.netscientific.net

Beyond ion-exchange resins, other solid acid catalysts have been explored for their potential in this compound production.

Amberlyst-15 : This macroreticular sulfonic acid resin is a benchmark solid acid catalyst due to its high acidity and effectiveness in various organic transformations, including esterification. researchgate.netbenthamopen.com It has been successfully used for the synthesis of numerous esters. tandfonline.comgoogle.comgoogle.com However, its primary limitation is a relatively low thermal stability (around 120-140°C), which can restrict its application in high-temperature processes. d-nb.infounicartagena.edu.coresearchgate.net

Montmorillonite Clays (B1170129) : Natural clays, such as Montmorillonite K10, are inexpensive and can be used as effective solid acid catalysts for esterification. google.com These clays can be further activated or exchanged with metal ions (e.g., Fe³⁺, Al³⁺, Zr⁴⁺) to enhance their acidic strength and catalytic performance. google.com They offer the advantage of overcoming the separation and reusability problems associated with liquid acids and the high cost of synthetic resins. google.comgoogle.com

Other solid acids like zeolites (H-ZSM-5), sulfated zirconia, and heteropoly acids have also been evaluated for similar esterification reactions, showcasing the broad effort to develop stable and reusable catalytic systems. researchgate.netresearchgate.net

While heterogeneous catalysts are gaining favor, homogeneous catalysis remains a prevalent and effective method for ester production. The traditional Fischer esterification employs strong mineral acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as catalysts. wvu.eduwvu.edu

The primary benefit of homogeneous catalysts is their high activity, which often leads to faster reaction rates at lower temperatures compared to some solid acids. However, their use is accompanied by significant drawbacks, including equipment corrosion, the generation of acidic waste, and difficulties in separating the catalyst from the product mixture, which can complicate purification. researchgate.netwhiterose.ac.uk Recent research has explored other homogeneous systems, including novel iron-based catalysts, to find alternatives that may offer high activity with fewer environmental or processing challenges. google.comchinesechemsoc.org

Ionic liquids (ILs), particularly Brønsted acidic ionic liquids, have emerged as promising catalysts for esterification reactions. researchgate.net These compounds are salts that are liquid at or near room temperature and possess unique properties such as negligible vapor pressure, high thermal stability, and tunable acidity. sioc-journal.cn

In the synthesis of esters like this compound, acidic ILs can function as both the catalyst and the reaction medium. researchgate.netscientific.net This dual role can enhance reaction rates and, in some cases, act as an extracting agent to simplify product separation. scientific.net Studies on the synthesis of isopentyl acetate using acidic ILs have shown they can lead to high product purity (99%) and yield (85%) under optimized conditions. researchgate.netscientific.net

The use of ILs is particularly well-suited for process intensification. For example, their high boiling points are advantageous in reactive distillation processes, where the product can be continuously removed while the IL catalyst remains in the reactor. rsc.orgbond.edu.au This integration of reaction and separation into a single unit operation can significantly improve process efficiency and reduce energy consumption. Polyoxometalate-based sulfonated ionic liquids have also been developed, offering "self-separation" characteristics that facilitate high product yields (up to 98.2%) and catalyst recycling.

Application of Acidic Ion Exchange Resins

Homogeneous Catalysis for Enhanced this compound Yield

Biocatalytic Pathways for this compound Production

Biocatalysis leverages enzymes or whole microbial cells as catalysts, offering high specificity, mild reaction conditions, and an environmentally friendly alternative to conventional chemical synthesis. researchgate.net This route is particularly valuable for producing flavor esters like this compound, as products can often be labeled "natural," commanding a higher market value. researchgate.netplos.org

The enzymatic synthesis of this compound is typically achieved through the direct esterification of isopentyl alcohol with formic acid, or transesterification, catalyzed by lipases or esterases. jmbfs.org Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most commonly employed enzymes for this purpose due to their stability in organic solvents, broad substrate specificity, and commercial availability. jmbfs.orgplos.org The reaction involves the formation of an acyl-enzyme complex between the lipase's active site and the formic acid, which then reacts with the isopentyl alcohol to release the this compound ester. mdpi.com

Research into the synthesis of analogous formate and isoamyl esters provides significant insights. A study on octyl formate synthesis identified commercially available immobilized lipases as effective catalysts. mdpi.comresearchgate.net Among the tested enzymes—Candida antarctica lipase (B570770) B (CALB) immobilized on acrylic resin (Novozym 435), Rhizomucor miehei lipase on anionic resin (Lipozyme RM IM), and Thermomyces lanuginosus lipase on silica (B1680970) gel (Lipozyme TL IM)—Novozym 435 demonstrated vastly superior performance. mdpi.com Optimization of reaction parameters for octyl formate synthesis using Novozym 435 achieved a maximum conversion of 96.51% under specific conditions. mdpi.comresearchgate.net

Similarly, extensive research on the synthesis of isoamyl acetate, a structurally similar flavor ester, consistently highlights the efficacy of lipases from Candida antarctica, Rhizomucor miehei, and Pseudomonas species. mdpi.comnih.gov These studies underscore the importance of reaction conditions such as temperature, substrate molar ratio, and enzyme concentration in maximizing ester yield. For instance, in the synthesis of isoamyl acetate, increasing the concentration of the acid substrate sometimes leads to a decrease in conversion rates. nih.gov

Table 1: Optimized Conditions for Enzymatic Synthesis of Octyl Formate using Novozym 435

ParameterOptimal ValueConversion Rate (%)
Enzyme Concentration15 g/L70.55%
Molar Ratio (Formic Acid:Octanol)1:780.71%
Temperature40 °C81.96%
Solvent1,2-dichloroethane (B1671644)96.51%*

*Conversion achieved when all optimal parameters are combined. Data sourced from a study on octyl formate synthesis. mdpi.comresearchgate.net

While free enzymes can be used, their recovery and reuse are challenging, making the process economically unviable for industrial applications. Enzyme immobilization, which confines enzymes to a solid support material, overcomes this limitation. researchgate.net Immobilization enhances enzyme stability, simplifies product separation, and allows for the catalyst's reuse over multiple reaction cycles. researchgate.netazonano.com For lipases, immobilization can also significantly boost catalytic activity through conformational changes induced by the support material. researchgate.net

Several techniques are employed to immobilize lipases, each with distinct advantages.

Physical Adsorption: This method relies on weak, non-covalent interactions (e.g., van der Waals forces, hydrogen bonds) between the enzyme and the support surface. scielo.org.mx It is simple and generally preserves enzyme activity. Hydrophobic supports are particularly effective for lipases, as they can trigger interfacial activation, orienting the enzyme to expose its active site. researchgate.netscielo.org.mx However, enzyme leaching can occur due to the weak binding forces. redalyc.org

Encapsulation: This technique involves entrapping the enzyme within the porous network of a polymer or gel matrix. researchgate.net Materials like polyvinyl alcohol (PVA) and sol-gels have been used. nih.govmdpi.com While this method effectively prevents leaching, it can introduce mass transfer limitations, where the substrate's access to the enzyme and the product's release are hindered, potentially lowering the reaction rate. mdpi.com

Covalent Binding: This method forms strong, stable chemical bonds between the enzyme and the support material. This approach provides robust attachment, minimizing enzyme leaching. However, the chemical modification process can sometimes distort the enzyme's active site, leading to a loss of catalytic activity if not performed under optimal conditions.

Cross-linking: This technique uses bifunctional reagents, such as glutaraldehyde, to create chemical bonds between enzyme molecules, forming large, insoluble aggregates. researchgate.netmdpi.com When performed on enzymes adsorbed to a carrier, it enhances stability and prevents desorption. redalyc.org Cross-linked enzyme aggregates (CLEAs) and cross-linked enzyme crystals (CLECs) are carrier-free immobilization methods that offer high enzyme loading and stability. nih.govmdpi.com

The advent of nanotechnology has provided novel materials for enzyme immobilization, offering significant advantages like exceptionally high surface-to-volume ratios and reduced mass transfer resistance compared to traditional micron-sized supports. tandfonline.comwalshmedicalmedia.com

Magnetic Nanoparticles (MNPs): These carriers, typically composed of iron oxides like Fe₃O₄, allow for the simple and rapid separation of the immobilized enzyme from the reaction mixture using an external magnetic field. azonano.com This avoids centrifugation or filtration, simplifying the process. MNPs offer high surface area, stability, and biocompatibility, making them excellent supports for lipases used in ester synthesis. azonano.commdpi.com

Mesoporous Silica SBA-15: This material is characterized by a highly ordered structure of uniform, nano-sized pores and a very large specific surface area. scielo.org.mx These properties make it an ideal support for high enzyme loading. tandfonline.com Studies have shown that modifying the surface of SBA-15, for example with calcium oxide (CaO), can influence the adsorption and activity of the immobilized lipase. scielo.org.mx

Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with a well-defined structure and high surface area. They have emerged as advanced carriers for enzyme immobilization. Research on isoamyl acetate synthesis demonstrated a highly efficient method where lipase was encapsulated in situ within a COF, resulting in a yield of 86.94% in just 7 hours. mdpi.com This highlights the potential of COFs to create stable and highly active biocatalysts.

Table 2: Nanomaterial Carriers for Lipase Immobilization

Nanomaterial CarrierKey AdvantagesRelevant Research Findings
Magnetic Nanoparticles (MNPs)Easy magnetic separation, high surface area, good stability. azonano.comEffectively used to immobilize lipases for biofuel and chemical production, allowing for easy recovery and reuse. azonano.com
Mesoporous Silica (SBA-15)Large specific surface area, narrow pore size distribution, high thermal and chemical stability. scielo.org.mxSuccessfully used as a support for Candida rugosa lipase, with surface modification influencing adsorption efficiency. scielo.org.mx
Covalent Organic Frameworks (COFs)Crystalline porous structure, high stability, tunable functionality. mdpi.comIn situ encapsulation of lipase within a COF achieved high yields (86.94%) for isoamyl acetate synthesis. mdpi.com

An alternative to using isolated enzymes is to employ whole microbial cells as biocatalysts. This approach, known as whole-cell biotransformation, is often simpler and more cost-effective as it bypasses the need for enzyme isolation and purification. plos.org The cell itself provides a protective natural environment for the enzyme. plos.org

Studies have demonstrated the high efficiency of using recombinant Escherichia coli cells as whole-cell biocatalysts. In one such study, a newly discovered lipase gene was expressed in E. coli, and the resulting cells were used to synthesize short-chain esters. plos.orgplos.org For the synthesis of isoamyl acetate, a near 100% yield was achieved after 24 hours, and the whole-cell biocatalyst could be recycled up to five times. plos.orgnih.gov Similarly, whole cells of fungi like Aspergillus oryzae have been shown to be effective catalysts for producing flavor esters. researchgate.net

Another relevant whole-cell approach is the use of yeast fermentation, particularly with Saccharomyces cerevisiae. This yeast is a prolific producer of a wide array of flavor-active esters, which are crucial for the characteristic aroma of fermented beverages like beer and wine. nih.govnih.gov These esters, including the analogous isoamyl acetate, are synthesized intracellularly by the yeast during fermentation. nih.gov The production levels are heavily influenced by several factors:

Yeast Strain: Different yeast strains have inherently different genetic makeups, leading to varied ester profiles. nih.govbrewingscience.com

Wort/Must Composition: The availability of precursor molecules, such as higher alcohols (like isopentyl alcohol) and acetyl-CoA, in the fermentation medium is a critical factor. nih.gov

Fermentation Conditions: Temperature is a key variable; higher fermentation temperatures generally promote the production of more esters. brewingscience.combeerandbrewing.com Other factors like the level of oxygenation and hydrostatic pressure can also influence ester synthesis. beerandbrewing.comtopcrop.co

Immobilized Enzyme Systems for Optimized this compound Bioproduction

Evaluation of Immobilization Techniques (e.g., Physical Adsorption, Encapsulation, Covalent Binding, Crosslinking)

Sustainable and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to ester synthesis to create more sustainable and environmentally benign manufacturing routes. whiterose.ac.uk

Traditional esterification often relies on homogeneous acid catalysts like concentrated sulfuric acid, which are corrosive, hazardous, and difficult to separate from the product, leading to waste generation. whiterose.ac.uknsf.gov Green approaches seek to replace these with safer and more efficient alternatives. One successful strategy is the use of solid acid catalysts, such as the ion-exchange resin Amberlyst-15. nsf.govsciepub.com Amberlyst-15 is effective, non-corrosive, and can be easily filtered out of the reaction mixture and reused, preventing waste. nsf.gov Other novel heterogeneous catalysts, such as those derived from ball-milled seashells, are also being explored as eco-friendly options. whiterose.ac.uk

Another key principle is the use of greener solvents or solvent-free systems. The synthesis of isoamyl acetate has been successfully demonstrated using glycerol (B35011) triacetate (triacetin) as both a green, non-toxic solvent and the acyl donor, simplifying product recovery and catalyst recycling. tandfonline.com Solvent-free systems, where the reactants themselves form the reaction medium, are also highly desirable and have been used for lipase-catalyzed synthesis of isoamyl acetate. researchgate.net

More advanced green methodologies focus on improving atom economy and using benign oxidants. Researchers have developed innovative bimetallic catalysts, such as rhodium-ruthenium (RhRu) oxide clusters, for cross-dehydrogenative coupling (CDC) reactions. labmanager.comeurekalert.org This method can directly form esters and uses molecular oxygen—an abundant and non-toxic substance—as the sole oxidant, with water being the only byproduct, representing a significant advancement in sustainable chemical synthesis. eurekalert.org Electrosynthesis, which uses renewable electricity to drive chemical reactions, is also emerging as a sustainable method for producing esters from simple feedstocks like carbon monoxide and water. nus.edu.sg

Table of Mentioned Compounds

Solvent Engineering Strategies (e.g., Supercritical Fluids, Deep Eutectic Solvents)

The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and environmental impact. Solvent engineering aims to replace conventional volatile organic compounds with greener alternatives that enhance process efficiency. For esterification reactions like the synthesis of this compound, supercritical fluids and deep eutectic solvents represent two promising frontiers.

Supercritical Fluids (SCFs)

Supercritical fluids, most notably supercritical carbon dioxide (scCO₂), have emerged as highly effective media for biocatalytic processes. researchgate.netresearchgate.net A substance becomes supercritical when its temperature and pressure exceed its critical point, endowing it with unique properties of both a liquid and a gas. The use of scCO₂ in the enzymatic synthesis of flavor esters offers several advantages, including enhanced mass transfer of substrates to the enzyme's active site, non-toxicity, and ease of separation from the product mixture by simple depressurization. researchgate.netresearchgate.netacs.org

Research on the synthesis of similar short-chain esters, such as isoamyl acetate, has demonstrated the viability of scCO₂. researchgate.netacs.org In these systems, immobilized lipases are often used as catalysts. researchgate.net Studies have shown that parameters like temperature, pressure, and water concentration significantly affect reaction conversion rates. For instance, in the synthesis of various isoamyl esters, the optimal temperature was found to be higher in scCO₂ (45 °C) compared to solvent-free conditions. acs.orgcapes.gov.br While pressure changes in the range of 8–30 MPa did not significantly impact the conversion rate for isoamyl acetate, an increase in water concentration markedly decreased conversion in scCO₂. researchgate.netacs.org These findings suggest that scCO₂ is a viable medium for producing this compound, offering a clean and efficient alternative to traditional organic solvents. capes.gov.br

Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) are a novel class of solvents formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD), like urea, glycerol, or a carboxylic acid. mdpi.comfrontiersin.org This combination results in a mixture with a melting point significantly lower than that of its individual components. frontiersin.org DESs are gaining attention due to their low cost, low toxicity, biodegradability, and tunable physicochemical properties. mdpi.comresearchgate.net

In the context of esterification, DESs can function as both the solvent and the catalyst, particularly when an acidic component is used as the HBD. mdpi.comresearchgate.net Acidic DESs have been successfully employed as catalysts for producing various esters. For example, a range of choline chloride-based DESs have been synthesized and tested for their catalytic activity. One study highlighted the effectiveness of a DES formed from choline chloride and p-toluene sulfonic acid as a highly active catalyst for the esterification of levulinic acid. researchgate.net The unique solvent environment and the catalytic nature of these DESs can drive reactions to high yields under mild conditions, representing a significant advancement in green synthesis. mdpi.comresearchgate.net

Table 1: Comparison of Advanced Solvent Systems in Ester Synthesis
Solvent SystemCatalyst TypeExample SubstratesKey Findings & ConditionsReference
Supercritical Carbon Dioxide (scCO₂)Immobilized Lipase (e.g., Novozym 435, Hog Pancreas Lipase)Isoamyl Alcohol, Acetic Anhydride (B1165640) / Various Fatty AcidsOptimal temperature around 45°C. High yields achievable, but sensitive to water content. Pressure (8-30 MPa) has minimal effect on conversion. acs.org, researchgate.net
Deep Eutectic Solvent (DES)Acidic DES (e.g., Choline Chloride:p-Toluene Sulfonic Acid)Levulinic Acid, Ethanol (B145695)Can act as both solvent and catalyst. High conversions (up to 99.8%) and selectivity achieved under optimized conditions. researchgate.net
Deep Eutectic Solvent (DES)DES (e.g., Choline Chloride:Urea)CO₂, EpoxidesEffective catalyst for CO₂ fixation into cyclic carbonates with yields up to 99% under mild conditions (70°C, 1 atm). mdpi.com

Integration with Carbon Dioxide Utilization Pathways (e.g., Formate Coupling Reactions as precursor steps)

The escalating concentration of atmospheric carbon dioxide (CO₂) has spurred research into Carbon Capture and Utilization (CCU) technologies, which aim to convert CO₂ into valuable chemicals and fuels. researchgate.netresearchgate.net One of the most promising routes is the reduction of CO₂ to formic acid or its corresponding salt, formate. researchgate.netwikipedia.org This CO₂-derived formate serves as a key C1 building block, providing a renewable feedstock for the chemical industry and displacing traditional fossil fuel-based production methods. wikipedia.org

The synthesis of this compound can be directly integrated into this CCU framework. The pathway involves two primary stages:

CO₂ to Formic Acid/Formate Production: The electrochemical reduction of CO₂ (CO₂ER) is a leading technology for this conversion. researchgate.netgoogle.com This process uses electricity, ideally from renewable sources, to drive the reduction of CO₂ at a catalyst's surface to produce formate with high efficiency. researchgate.netsci-hub.se Significant progress has been made in developing electrocatalysts, such as those based on tin or bismuth, that exhibit high selectivity for formic acid production. researchgate.netsci-hub.se

Esterification: The formic acid produced from CO₂ can then be used as a direct substrate in the esterification reaction with isopentyl alcohol to yield this compound. This step can be carried out using conventional acid catalysis or advanced methods, including the enzymatic or DES-based systems previously discussed.

The term "formate coupling reactions" generally refers to processes that create new carbon-carbon bonds using formate as a starting material. While a significant area of research involves the coupling of two formate molecules to produce oxalate (B1200264) (a C2 compound), the concept can be viewed more broadly. anr.fr The synthesis of an ester like this compound is itself a form of coupling—a condensation reaction where the CO₂-derived formate unit is coupled with an alcohol. mdpi.com This pathway, from waste gas to value-added flavor and fragrance compound, exemplifies a circular carbon economy. By harnessing CO₂ as the initial raw material, the production of this compound can transition from a linear, fossil-dependent process to a sustainable, circular one. unc.eduresearchgate.net

Table 2: Pathway for this compound Synthesis via CO₂ Utilization
Process StepDescriptionKey Technology / MethodReference
1. Carbon CaptureSeparation of CO₂ from industrial flue gas or the atmosphere.Various absorption, adsorption, or membrane separation technologies. researchgate.net
2. CO₂ Reduction to FormateElectrochemical reduction of captured CO₂ to formic acid or formate salts.Electrolytic cells with specialized catalysts (e.g., Sn, Bi-based) and membranes. google.com, researchgate.net, researchgate.net
3. Purification (if necessary)Separation and concentration of the formic acid from the electrolyte solution.Liquid-liquid extraction or distillation. wikipedia.org
4. EsterificationReaction of CO₂-derived formic acid with isopentyl alcohol to produce this compound.Acid catalysis, enzymatic synthesis, or catalysis with Deep Eutectic Solvents. mdpi.com, researchgate.net

Iii. Reaction Kinetics and Mechanistic Elucidation of Isopentyl Formate Transformations

Gas-Phase Reaction Kinetics of Isopentyl Formate (B1220265) Analogs

In the troposphere, the primary degradation pathways for volatile organic compounds like isopentyl formate analogs are initiated by reactions with highly reactive species such as the hydroxyl radical (OH) and chlorine atoms (Cl).

The reaction with hydroxyl radicals is a dominant sink for esters in the atmosphere. bioline.org.br The kinetics of these reactions have been investigated for a variety of formate and acetate (B1210297) esters, which serve as structural analogs for this compound. The rate constants are typically measured using techniques like pulsed laser photolysis with laser-induced fluorescence detection. acs.org

Studies on a series of aliphatic acetates show that the rate constant increases with the size of the alkyl chain. acs.org For instance, the room temperature rate constant for the reaction of OH with methyl acetate is (0.32 ± 0.03) x 10⁻¹² cm³ molecule⁻¹ s⁻¹, which increases to (7.34 ± 0.91) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ for n-pentyl acetate, an isomer of isopentyl acetate. acs.org A recent computational study on isoamyl acetate, a close analog, calculated a total rate constant of 6.96 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for its reaction with OH radicals at standard temperature and pressure. acs.org This reaction is dominated by the abstraction of a hydrogen atom from the ester. acs.org

Rate Coefficients for the Reaction of OH Radicals with this compound Analogs at Room Temperature
CompoundRate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹)Reference
Methyl Acetate0.32 x 10⁻¹² acs.org
Ethyl Acetate1.67 x 10⁻¹² acs.org
n-Propyl Acetate3.42 x 10⁻¹² acs.org
n-Butyl Acetate5.52 x 10⁻¹² acs.org
n-Pentyl Acetate7.34 x 10⁻¹² acs.org
Isoamyl Acetate6.96 x 10⁻¹² acs.org
cis-3-Hexenylformate4.61 x 10⁻¹¹ bioline.org.br
Methyl Formate1.95 x 10⁻¹³ core.ac.uk

In marine or coastal areas, and in regions with industrial emissions, chlorine atoms can also be a significant oxidant. nih.gov Reactions involving Cl atoms are generally much faster than those with OH radicals. bioline.org.br The rate coefficients for Cl atom reactions with formate esters have been determined experimentally using the relative rate method. nih.gov

For example, the rate coefficient for the reaction of Cl atoms with isopropyl formate at 298 K is (1.56 ± 0.47) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, and for isobutyl formate, it is (7.60 ± 1.10) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov A computational study of isoamyl acetate reported a rate constant of 1.27 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ for its reaction with Cl atoms. acs.org The high reactivity of esters with chlorine atoms leads to short atmospheric lifetimes in Cl-rich environments. bioline.org.br

Rate Coefficients for the Reaction of Cl Atoms with this compound Analogs at 298 K
CompoundRate Coefficient (kCl) (cm³ molecule⁻¹ s⁻¹)Reference
Isopropyl Formate1.56 x 10⁻¹¹ nih.gov
Isobutyl Formate7.60 x 10⁻¹¹ nih.gov
Isoamyl Acetate1.27 x 10⁻¹⁰ acs.org
cis-3-Hexenylformate2.45 x 10⁻¹⁰ bioline.org.br

The rate coefficients for the gas-phase reactions of esters are dependent on temperature. For reactions with OH radicals, many acetate esters exhibit a negative temperature dependence, meaning the reaction rate decreases as temperature increases. acs.org However, this is not universal; the reaction of OH with methyl formate shows a curved Arrhenius behavior, with a positive temperature dependence above ~400 K. core.ac.uk The reaction of OH with isoamyl acetate was studied over a temperature range of 200–400 K to determine its temperature-dependent rate constants. acs.org

For reactions with Cl atoms, a negative temperature dependence has also been observed for several esters, including isopropyl formate and isobutyl formate. nih.govresearchgate.net This is often attributed to the formation of a pre-reaction complex. researchgate.net The temperature dependence is typically expressed using the Arrhenius or a modified Arrhenius equation. acs.orgnih.gov

Arrhenius Expressions for Gas-Phase Reactions of Ester Analogs:

OH + n-Pentyl Acetate: k(T) = (2.75 ± 0.46) × 10⁻¹² exp[(302 ± 102)/T] cm³ molecule⁻¹ s⁻¹ (over 243-372 K) acs.org

Cl + Isopropyl Formate: k(T) = (3.87 ± 0.88) × 10⁻¹² exp[(418 ± 70)/T] cm³ molecule⁻¹ s⁻¹ (over 268-363 K) nih.gov

Cl + Isobutyl Formate: k(T) = (1.83 ± 0.45) × 10⁻¹¹ exp[(421 ± 70)/T] cm³ molecule⁻¹ s⁻¹ (over 268-363 K) nih.gov

Regarding pressure, the gas-phase reactions of these esters with OH and Cl are largely independent of pressure under typical atmospheric conditions (up to 760 Torr). nih.govresearchgate.netnih.gov Studies on ethyl acetate with Cl atoms showed no pressure dependence between 20 and 200 Torr. researchgate.net Kinetic studies are generally conducted at a specific pressure, for example, 760 Torr of nitrogen or air. bioline.org.brnih.gov

Reactions with Chlorine Atoms (Cl)

Solution-Phase Reaction Kinetics of this compound and Related Esters

In the solution phase, the kinetics of this compound transformations are primarily studied in the context of its synthesis (esterification) and breakdown (hydrolysis).

Kinetic modeling is essential for understanding and optimizing the synthesis of this compound and its analogs, such as isoamyl acetate. The transesterification of methyl acetate and isoamyl alcohol, for instance, has been described using both ideal homogeneous (IH) and nonideal homogeneous (NIH) models, with the NIH model proving more reliable. acs.org In the enzymatic synthesis of isoamyl acetate from acetic anhydride (B1165640) and isoamyl alcohol, two main reactions occur: the primary reaction between the anhydride and the alcohol, and a secondary reaction between the resulting acetic acid and the alcohol. taylors.edu.myresearchgate.net The presence of water from the secondary reaction can also promote hydrolysis. taylors.edu.my

Kinetic models for the esterification of isoamyl alcohol have been developed to fit experimental data. In a study using an immobilized lipase (B570770), a model based on the Ping-Pong Bi-Bi mechanism with inhibition by both acetic anhydride and acetic acid was found to accurately describe the reaction kinetics. usm.my Another study on the uncatalyzed esterification in a microreactor found that a reversible kinetic model best represented the process, and determined that the hydrolysis rate constant for isoamyl acetate was significantly higher than that for acetic anhydride. mdpi.com

Enzymatic esterification reactions involving an alcohol and a carboxylic acid (or its anhydride) are frequently described by a "Bi-Bi" (bisubstrate-biproduct) reaction mechanism. mdpi.comscielo.org.co The most commonly accepted model for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. usm.mybiointerfaceresearch.com

This mechanism involves a series of steps:

The enzyme (E) first binds with the first substrate, the acyl donor (A), which for isoamyl acetate synthesis can be acetic acid or acetic anhydride. usm.mymdpi.com

This forms a non-covalent enzyme-substrate complex (EA), which then transforms into an acyl-enzyme intermediate (E*), releasing the first product (P), such as water or acetic acid. usm.myscielo.org.co

The second substrate, the alcohol (B) (e.g., isopentyl alcohol), then binds to the modified enzyme (E*). mdpi.com

This leads to the formation of the second product, the ester (Q) (e.g., this compound), and restores the enzyme to its original state (E), ready for another catalytic cycle. mdpi.comscielo.org.co

Development of Pseudo-First-Order Kinetic Models

Influence of Catalytic Systems on Reaction Rates

Solid Acid Catalysts: Cation-exchange resins, such as Amberlyst-15, Amberlite IR-120, and NKC-9, are widely used as solid acid catalysts for esterification. acs.orgmdpi.comwhiterose.ac.uk Their primary advantage is the ease of separation from the reaction mixture, allowing for continuous processes and catalyst recycling. whiterose.ac.uk The reaction rate is significantly influenced by several factors:

Catalyst Loading: Increasing the amount of catalyst generally increases the reaction rate by providing more active sites. However, beyond a certain point, the rate may plateau or even decrease due to mass transfer limitations. acs.org For the synthesis of isoamyl acetate, an optimal catalyst loading of 20 wt% was identified for the NKC-9 resin. acs.org

Temperature: Reaction rates increase with temperature, as expected. For the exothermic esterification reaction, however, high temperatures can adversely affect the equilibrium conversion. A temperature of 323.15 K (50°C) was found to be optimal for the NKC-9 catalyzed synthesis of isoamyl acetate. acs.org

Molar Ratio of Reactants: Using an excess of one reactant (typically the less expensive one, like the acid) can shift the equilibrium and increase the conversion of the other. acs.org An optimal molar ratio of acetic acid to isoamyl alcohol was found to be 1.2:1. acs.org

Immobilized Lipases: Enzymatic synthesis using lipases offers a green alternative, proceeding under mild conditions and with high selectivity, which reduces byproduct formation. mdpi.commdpi.com To enhance stability and reusability, lipases are often immobilized on various supports. mdpi.com

Enzyme Type and Immobilization: The choice of lipase and the immobilization method are critical. Lipases like Candida antarctica lipase B (often commercialized as Novozym 435) show high activity for ester synthesis. mdpi.com Immobilization can enhance thermal stability, allowing reactions to run at higher temperatures (e.g., 40-50 °C), which accelerates the reaction rate. mdpi.com

Reaction Medium: The solvent can influence enzyme activity and substrate solubility. While organic solvents like n-hexane have been used, solvent-free systems are often preferred for green chemistry principles. whiterose.ac.ukmdpi.com

Table 2: Comparison of Catalytic Systems for Isoamyl Acetate Synthesis

Catalyst System Catalyst Example Optimal Temperature (°C) Key Findings Reference
Cation-Exchange Resin NKC-9 50 LHHW model fits well; conversion increases with temperature up to 50°C; optimal catalyst loading is 20 wt%. acs.org
Immobilized Lipase Bacillus aerius lipase on silica (B1680970) gel 45 Achieved 68% yield of isoamyl acetate under optimal conditions. mdpi.com
Immobilized Lipase Candida rugosa lipase (CRL) on zinc ferrite (B1171679) nanoparticles 45 Immobilized enzyme activity was 2.13 times that of the free enzyme; 64% yield in 4 hours. mdpi.com
Ball-milled Seashells CaO from seashells 98 Optimized conditions under solvent-free system yielded 91% conversion. whiterose.ac.uk

Quantum Chemical and Computational Mechanistic Studies

While kinetic experiments provide macroscopic information about reaction rates, computational chemistry offers a microscopic view of the reaction mechanism. Quantum chemical calculations can elucidate the precise pathways, identify transient intermediates, and calculate the energy changes that govern the transformation of this compound.

Electronic Structure Calculations of Reaction Pathways and Transition States

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory or coupled-cluster methods), are used to map the potential energy surface (PES) of a reaction. researchgate.netnih.gov This involves calculating the energy of the system for various arrangements of atoms as reactants are converted into products.

For esters similar to this compound, these calculations have been used to study atmospheric degradation initiated by OH radicals. acs.orgresearcher.life The reaction can proceed via several pathways, primarily hydrogen abstraction from different carbon atoms in the alkyl or acyl group. acs.orgresearchgate.net Calculations identify the geometry of the transition state (the highest energy point along the reaction coordinate) for each pathway. For instance, in the reaction of isoamyl acetate with an OH radical, calculations show that hydrogen abstraction can occur from five different sites, with the abstraction from the –OCH₂– group being energetically most favorable due to the stability of the resulting radical. acs.org Such studies provide a detailed picture of the reaction mechanism that is often inaccessible through experimental means alone. uni-muenchen.de

Theoretical Determination of Energy Barriers and Dissociation Kinetics

A key outcome of electronic structure calculations is the determination of the energy barrier, or activation energy (Ea), for each reaction pathway. researchgate.net The height of this barrier is directly related to the reaction rate; a lower barrier implies a faster reaction.

For the unimolecular decomposition of esters, theoretical studies calculate the bond dissociation energies (BDEs) to identify the weakest bonds that are likely to break first at high temperatures. researchgate.net For the atmospheric oxidation of isoamyl acetate by OH radicals, the energy barriers for hydrogen abstraction from different sites were calculated, confirming that the pathway with the lowest barrier is the dominant one. acs.org These calculated barriers are then used as input for theories like Conventional Transition State Theory (TST) or Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate theoretical rate constants. researchgate.netresearchgate.net The results often show excellent agreement with experimental kinetic data, validating both the computational model and the mechanistic understanding. acs.org

Table 3: Calculated Energy Barriers for H-Abstraction from Isoamyl Acetate by OH Radical

Reaction Pathway (H-abstraction site) Theoretical Method Calculated Energy Barrier (kcal/mol) Reference
–OCH₂– group DLPNO–CCSD(T)//M06-2X -4.3 (relative to isolated reactants) acs.org
–CH< group DLPNO–CCSD(T)//M06-2X Not specified as most favorable acs.org
End –CH₃ groups DLPNO–CCSD(T)//M06-2X Not specified as most favorable acs.org
CH₃(C=O)– group DLPNO–CCSD(T)//M06-2X Not specified as most favorable acs.org

Note: The negative value for the –OCH₂– group indicates the formation of a stable pre-reaction complex.

Molecular Dynamics Simulations of this compound Reactivity and Interactions

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into its dynamic behavior, interactions, and reactivity. aip.org While quantum chemical calculations focus on static structures and energy profiles, MD simulates the actual motion of atoms and molecules over time by solving Newton's equations of motion, using forces derived from either quantum mechanics (ab initio MD) or, more commonly, classical force fields (classical MD). uni-muenchen.deuni-stuttgart.de

MD simulations can be used to:

Study Solvation and Diffusion: Investigate how this compound interacts with solvent molecules, which can affect reaction rates. Simulations can determine properties like diffusion coefficients and local concentration effects near a catalyst. aip.org

Simulate Interactions with Surfaces: Model the adsorption and desorption processes of this compound and its reactants on a catalyst surface, complementing the static picture from the Langmuir-Hinshelwood model.

Explore Conformational Space: this compound is a flexible molecule. MD simulations can explore its different conformations and determine how molecular flexibility influences its reactivity or its ability to bind to an enzyme's active site. researchgate.net

Simulate Thermal Decomposition: By simulating the system at high temperatures, MD can be used to observe the initial steps of thermal decomposition, providing insights into pyrolysis mechanisms. aeeisp.com

For example, MD simulations have been employed to study the interaction of molecules containing isopentyl groups with biological macromolecules, revealing details about binding modes and stability. researchgate.nettandfonline.com Such simulations are crucial for understanding enzyme catalysis and for designing more efficient biocatalytic processes for ester synthesis.

Iv. Advanced Analytical Methodologies for Isopentyl Formate Research

Chromatographic Separation and Detection Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for analyzing the purity of isopentyl formate (B1220265), identifying its components in complex mixtures, and studying its degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile compounds like isopentyl formate.

In GC, a sample containing this compound is vaporized and injected into a long, thin column. An inert carrier gas moves the vaporized components through the column, which contains a stationary phase. The components separate based on their boiling points and their interactions with the stationary phase. This compound will have a characteristic retention time under specific GC conditions.

As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules, typically causing them to fragment in a reproducible manner. The resulting mass spectrum is a plot of the mass-to-charge ratio of the ions versus their relative abundance. The molecular ion peak confirms the molecular weight of this compound, and the fragmentation pattern serves as a "molecular fingerprint" that can be compared to spectral libraries for positive identification.

GC-MS is extensively used in product analysis to confirm the presence and purity of this compound in a reaction mixture. It is also a critical tool in degradation studies, where it can identify and quantify the byproducts formed when this compound breaks down. researchgate.net For example, it can detect the formation of isopentanol and formic acid under certain conditions.

Table 3: Typical GC-MS Data for this compound

Parameter Description Typical Value/Observation
Retention TimeTime taken for the compound to elute from the GC columnDependent on column type, temperature program, and carrier gas flow rate
Molecular Ion Peak (M⁺)Peak corresponding to the intact moleculem/z = 116 (for C₆H₁₂O₂)
Key Fragment IonsCharacteristic smaller ions formed upon fragmentationm/z = 73, 57, 43, 41 (indicative of the isopentyl group and ester fragmentation)

Liquid chromatography (LC) is a versatile separation technique that utilizes a liquid mobile phase to carry a sample through a solid stationary phase. bio-rad.com While GC-MS is often the method of choice for a volatile compound like this compound, LC techniques, particularly High-Performance Liquid Chromatography (HPLC), can be employed for its analysis in complex mixtures, especially when dealing with non-volatile or thermally labile components.

In certain applications, this compound may be part of a complex matrix where other components are not suitable for GC analysis. In such cases, HPLC can be used to separate this compound from these other constituents. The choice of the stationary phase (e.g., normal-phase or reversed-phase) and the mobile phase composition is critical for achieving effective separation. molnar-institute.com For instance, reversed-phase HPLC with a non-polar stationary phase and a polar mobile phase could be used. Detection is typically achieved using a UV detector if any of the components absorb UV light, or a refractive index (RI) detector for universal detection. Isopentyl acetate (B1210297) has been used as a mobile phase constituent in some liquid chromatography applications. researchgate.net

LC is particularly valuable in the analysis of reaction mixtures where this compound is used as a solvent or a reactant and the products or other reactants are less volatile. It allows for the quantification of this compound alongside these other components in a single analytical run.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Degradation Studies

Hyphenated Techniques and Advanced Detection Modalities for Complex Systems

The analysis of volatile and semi-volatile compounds like this compound in intricate samples such as food, beverages, and environmental matrices is often accomplished using hyphenated analytical techniques. nih.gov These methods combine a separation technique with a spectroscopic detection method, providing both separation of the analyte from matrix interferences and its specific identification and quantification. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound. nih.gov In GC-MS, the gas chromatograph separates the volatile components of a sample, and the mass spectrometer detects and identifies the individual compounds based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov The mass spectrum of this compound exhibits characteristic fragment ions that allow for its unambiguous identification. nih.govnist.gov

For enhanced sensitivity and selectivity, especially in complex matrices where co-eluting compounds can interfere with the analysis, tandem mass spectrometry (GC-MS/MS) can be employed. coresta.org This technique involves the selection of a specific parent ion of this compound, its fragmentation, and the monitoring of a specific daughter ion, which significantly reduces background noise and improves detection limits. researchgate.net

Another powerful approach is comprehensive two-dimensional gas chromatography (GC×GC), often coupled with time-of-flight mass spectrometry (TOF-MS). GC×GC provides greatly enhanced peak capacity and resolution compared to conventional one-dimensional GC, which is particularly advantageous for the analysis of complex volatile profiles in food and beverages. fmach.it

Headspace (HS) sampling techniques are frequently used for the extraction of volatile compounds like this compound from solid or liquid samples prior to GC analysis. embrapa.br Headspace-solid phase microextraction (HS-SPME) is a widely adopted, solvent-free sample preparation method that concentrates volatile analytes from the headspace onto a coated fiber, which is then desorbed into the GC inlet. coresta.orgscispace.com This technique is effective for the trace analysis of flavor and fragrance compounds. nih.gov

The following table details the characteristic mass spectrometry data for this compound, which is fundamental for its identification using GC-MS based methods.

Table 1: GC-MS Data for this compound. nih.gov
ParameterValue
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Ionization ModeElectron Ionization (EI), Positive
Top 5 Mass-to-Charge (m/z) Peaks55.0
70.0
43.0
41.0
42.0

Method Development and Validation for Trace Analysis of this compound

The development and validation of analytical methods for the trace analysis of this compound are critical to ensure the reliability and accuracy of the results. The validation process demonstrates that an analytical procedure is suitable for its intended purpose. nih.gov Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Method development for this compound analysis by GC-MS or GC-MS/MS typically involves the optimization of several parameters. The choice of the GC column, often a non-polar or mid-polar capillary column, is crucial for the separation of this compound from other volatile compounds. fmach.it The temperature program of the GC oven is optimized to achieve good resolution and peak shape in a reasonable analysis time. For MS detection, the selection of appropriate ions for selected ion monitoring (SIM) or transitions for multiple reaction monitoring (MRM) is essential for achieving high sensitivity and selectivity. researchgate.net

Sample preparation is another critical aspect of method development. For trace analysis, an extraction and concentration step is often necessary. As mentioned, HS-SPME is a common choice, and its parameters, such as fiber coating, extraction time, and temperature, must be optimized for this compound. researchgate.net

Once the method is developed, it must be validated. The following table outlines the typical parameters and acceptable criteria for the validation of a trace analysis method for this compound. The values presented are illustrative and based on typical performance characteristics for the analysis of similar volatile esters by GC-MS.

Table 2: Illustrative Method Validation Parameters for Trace Analysis of this compound by GC-MS.
Validation ParameterDescriptionTypical Acceptance Criteria
Linearity (R²)The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.≥ 0.99
Limit of Detection (LOD)The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ)The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govSignal-to-noise ratio ≥ 10; often in the low µg/L to ng/L range for trace analysis.
Accuracy (Recovery)The closeness of the test results obtained by the method to the true value. Often determined by spiking a blank matrix with a known concentration of the analyte.Typically 80-120% recovery. coresta.org
Precision (RSD%)The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Expressed as Relative Standard Deviation (RSD).RSD ≤ 15-20%

The development of robust and validated analytical methods is paramount for the reliable monitoring of this compound in various applications, from quality control in the food and beverage industry to its role in chemical synthesis. solubilityofthings.com

V. Environmental Chemistry and Atmospheric Fate of Isopentyl Formate

Atmospheric Degradation Pathways and Byproducts

Once released into the troposphere, isopentyl formate (B1220265) is subject to various chemical reactions that determine its atmospheric lifetime and the nature of its secondary products. The primary degradation mechanisms are photo-oxidation reactions initiated by photochemically generated radicals.

The dominant sink for isopentyl formate in the atmosphere is its reaction with hydroxyl (OH) radicals during the day and, to a lesser extent, with chlorine (Cl) atoms, particularly in marine or polluted urban environments. rsc.orgacs.org

The reaction with OH radicals proceeds primarily through hydrogen-atom abstraction from the various C-H bonds within the isopentyl group and, to a smaller extent, from the formyl group. acs.orgresearchgate.net The stability of the resulting alkyl radical influences the position of the abstraction, with tertiary C-H bonds being the most reactive, followed by secondary and primary C-H bonds. rsc.org

A generalized reaction scheme for the OH-initiated oxidation is as follows:

C₅H₁₁OCHO + •OH → C₅H₁₀OCHO• + H₂O

The resulting alkyl radical (C₅H₁₀OCHO•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

C₅H₁₀OCHO• + O₂ → •O₂C₅H₁₀OCHO

The fate of this peroxy radical is complex and depends on the concentration of nitrogen oxides (NOx). In NOx-rich environments, it can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo decomposition or isomerization, leading to the formation of various stable end-products, including smaller aldehydes and ketones. rsc.orgcopernicus.org Theoretical studies on the analogous compound, isoamyl acetate (B1210297), show that hydrogen abstraction is the dominant initial step, leading to products like acetic acid, formaldehyde (B43269), and other carbonyls. acs.orgnih.gov

Similarly, the reaction with chlorine atoms also proceeds via H-atom abstraction, often at a faster rate than with OH radicals. rsc.orgacs.org This pathway can be a significant contributor to the degradation of this compound in coastal areas where Cl atom concentrations are higher. researchgate.net The subsequent reactions of the alkyl radical formed are similar to those in the OH-initiated pathway, leading to a variety of oxygenated volatile organic compounds (VOCs) and contributing to the formation of photochemical smog. rsc.org

Table 1: Key Photo-oxidation Reactions of this compound

Reactant Oxidant Primary Mechanism Key Products (Postulated)
This compound •OH (Hydroxyl Radical) H-atom Abstraction Isobutyraldehyde, Acetone, Formaldehyde, Formic Acid

Ozonolysis is a significant atmospheric degradation pathway for unsaturated organic compounds containing carbon-carbon double or triple bonds. uc3m.esresearchgate.net this compound is a saturated ester, meaning it lacks such bonds in its structure. scbt.com Consequently, its rate of reaction with ozone (O₃) is extremely slow and considered negligible as an atmospheric sink compared to photo-oxidation by OH radicals. researchgate.net Other transformation processes, such as reaction with nitrate (B79036) radicals (NO₃) at night, may occur but are generally much slower for esters like this compound compared to other classes of VOCs.

Photo-oxidation Mechanisms (e.g., OH radical and Cl atom initiated reactions)

Environmental Transport and Transformation Processes in Diverse Media

The environmental mobility of this compound is governed by its physical and chemical properties. It is a liquid with limited solubility in water (3.5 mg/mL at 25°C) and is miscible with most organic solvents. solubilityofthings.comontosight.ainih.gov Its limited water solubility suggests that while it can be transported in aqueous systems, it is not expected to persist in the water column. fishersci.com If released into water, a significant portion is likely to volatilize into the atmosphere due to its vapor pressure.

In soil, this compound's mobility is expected to be moderate. Its fate will be influenced by adsorption to organic matter and the potential for biodegradation. Studies on analogous compounds like isoamyl acetate suggest that biodegradation is a viable and important degradation pathway in soil and water systems. nih.gov Microorganisms can hydrolyze the ester back to isopentyl alcohol and formic acid, which are then further biodegraded.

Due to its volatility, the primary medium for transport is the atmosphere. Once airborne, it can be transported over long distances, with its travel range limited by its atmospheric lifetime.

Assessment of Environmental Impact and Lifetime in Atmospheric Models

The primary environmental impact of this compound is its role as a volatile organic compound (VOC) that can contribute to the formation of ground-level ozone and other components of photochemical smog. rsc.org The oxidation of this compound in the presence of NOx leads to the production of NO₂, which then photolyzes to form atomic oxygen and subsequently ozone. nih.govnih.gov

The atmospheric lifetime of this compound is a key parameter for assessing its environmental impact. It is primarily determined by the rate of its reaction with OH radicals. The lifetime (τ) can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with OH, and [OH] is the average atmospheric concentration of OH radicals (typically assumed to be around 1 x 10⁶ to 2 x 10⁶ molecules/cm³).

Green Chemistry Principles in this compound Life Cycle Assessment

A life cycle assessment (LCA) evaluates the environmental impacts of a product throughout its entire life, from raw material extraction to disposal. core.ac.ukp2infohouse.org Applying the principles of Green Chemistry can significantly reduce the environmental footprint of this compound. nsf.govacs.org

The 12 Principles of Green Chemistry provide a framework for this assessment: carlroth.comsciepub.com

Waste Prevention: Traditional esterification using stoichiometric amounts of strong acids like sulfuric acid generates significant waste. researchgate.net Using heterogeneous catalysts or enzymatic processes can minimize this.

Less Hazardous Chemical Syntheses: Avoiding hazardous catalysts like concentrated sulfuric acid in favor of solid acid catalysts (e.g., Amberlyst-15) or enzymes (lipases) makes the synthesis process safer. nsf.gov

Designing Safer Chemicals: this compound itself has moderate toxicity. ontosight.ai While it is designed for its flavor profile, its biodegradability is a positive feature from a green chemistry perspective.

Safer Solvents and Auxiliaries: Performing the synthesis under solvent-free conditions, where one of the liquid reactants acts as the solvent, is a key green chemistry goal. researchgate.net

Design for Energy Efficiency: Conducting the synthesis at ambient temperature and pressure, for example through enzymatic routes, reduces energy consumption compared to traditional reflux methods. acs.org

Use of Renewable Feedstocks: Isopentyl alcohol can be obtained as a byproduct of ethanol (B145695) fermentation from biomass (as part of fusel oil), making it a potentially renewable feedstock. nih.gov Formic acid can also be produced through biomass oxidation routes.

Reduce Derivatives: Enzymatic synthesis is highly specific and can avoid the need for protecting groups that might be required in more complex syntheses, thus reducing steps and waste. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric ones. The use of recyclable solid acid or enzyme catalysts is a prime example of this principle in action for ester synthesis. nsf.govacs.org

Design for Degradation: this compound is biodegradable, breaking down into naturally occurring substances (isopentyl alcohol and formic acid), which prevents its long-term persistence in the environment. nih.gov

Real-time Analysis for Pollution Prevention: In-situ monitoring of the reaction can optimize efficiency and prevent the formation of byproducts.

Inherently Safer Chemistry for Accident Prevention: Replacing volatile and corrosive acids with solid catalysts reduces the risk of accidents, spills, and exposure. nsf.gov

LCA studies on similar esters, such as isoamyl acetate, have shown that greener catalytic processes significantly reduce the damage to ecosystems and resource depletion compared to conventional methods. researchgate.netresearchgate.net A similar assessment for this compound would likely yield a strong case for adopting greener synthesis routes in its industrial production.

Vi. Biochemical and Biological Roles of Isopentyl Formate

Occurrence and Biosynthesis in Natural Systems (e.g., Plectranthus glabratus)

Isopentyl formate (B1220265), an ester of isoamyl alcohol and formic acid, is a volatile compound that contributes to the characteristic fruity aroma of various plants and fermented products. ontosight.ai It has been identified as a natural constituent in a diverse range of sources.

Notably, isopentyl formate is found in the plant Plectranthus glabratus. wikidata.org While detailed studies on its specific biosynthetic pathway within this plant are limited, its formation is generally understood to arise from the esterification of its precursors, isoamyl alcohol and a formate donor, which are common products of plant metabolism. The essential oils of the Plectranthus genus are rich in mono- and sesquiterpenes, but the specific composition can vary significantly between species and even different parts of the plant, such as the roots, stems, and leaves. du.ac.innih.gov For instance, analyses of other Plectranthus species like P. vettiveroides have identified major components such as geranyl acetate (B1210297) and neryl acetate, highlighting the chemical diversity within the genus. cabidigitallibrary.org

Beyond the Plectranthus genus, this compound has been identified as a volatile flavor component in other natural products. It is present in certain date palm fruit varieties and has been detected in studies analyzing the aroma profile of Rosa roxburghii Tratt fruit. researchgate.netjmb.or.kr It is also a product of fermentation, contributing to the flavor profile of beverages like fruit vinegar and certain beers. mdpi.comnih.gov

The biosynthesis of its precursor, isoamyl alcohol (also known as 3-methyl-1-butanol), is well-documented, particularly in yeast like Saccharomyces cerevisiae. It is primarily formed via the Ehrlich pathway, which involves the catabolism of the amino acid leucine (B10760876). researchgate.netnih.gov Leucine undergoes transamination to form α-ketoisocaproate, which is then decarboxylated to isovaleraldehyde (B47997) and subsequently reduced to isoamyl alcohol. researchgate.net The other precursor, formic acid or its activated formyl derivatives, can be generated through various metabolic routes, including one-carbon metabolism. The final step, the esterification to form this compound, is typically catalyzed by alcohol acyltransferases (AATs). mdpi.com

Table 1: Natural Occurrence of this compound

Enzymatic Biotransformations Involving this compound and its Precursors

The synthesis of this compound can be achieved through enzymatic biotransformations, which are often preferred over chemical methods due to their specificity and operation under milder conditions. mdpi.com Lipases are the most commonly used enzymes for this purpose, catalyzing the esterification reaction between isoamyl alcohol and a formate or acyl donor. mdpi.comnih.gov

Research has demonstrated the successful synthesis of formate esters using immobilized lipases, such as Novozym 435, derived from Candida antarctica. mdpi.comnih.gov In these processes, key reaction parameters are optimized to maximize the conversion yield. These parameters include the choice of enzyme, enzyme concentration, molar ratio of the alcohol and acid precursors, reaction temperature, and the solvent used. mdpi.com For example, in the synthesis of a similar ester, octyl formate, a maximum conversion of 96.51% was achieved using Novozym 435 at 40°C with a specific molar ratio of reactants in a 1,2-dichloroethane (B1671644) solvent. mdpi.com

The synthesis of the related ester, isoamyl acetate, has been extensively studied and provides a model for this compound production. nih.govmdpi.comsrce.hr Lipases from various microbial sources, including Rhizomucor miehei and Rhizopus oryzae, have been effectively used. nih.govsrce.hr These studies highlight several key findings applicable to formate ester synthesis:

Immobilization: Immobilizing the lipase (B570770) on a solid support enhances its stability and allows for easier separation from the product and reuse, which is economically advantageous for industrial applications. mdpi.commdpi.com

Acyl Donor: The choice of acyl donor can significantly impact yield. For acetate esters, using vinyl acetate instead of acetic acid can lead to higher conversion rates by shifting the reaction equilibrium. srce.hr

Solvent and Water Content: The reaction medium is critical. While solvent-free systems are possible, the use of specific organic solvents can improve substrate solubility and product recovery. nih.govsrce.hr The amount of water in the system must be carefully controlled, as excess water can promote the reverse reaction (hydrolysis), reducing the ester yield. nih.gov

Table 2: Research Findings on Enzymatic Ester Synthesis

Biochemical Interactions and Bioactivity Studies of this compound

Research into the biological activities of esters like this compound has explored their potential as bioactive compounds. ontosight.ai

This compound is part of a class of volatile organic compounds (VOCs) and esters that have been investigated for antimicrobial properties. ontosight.ai While direct studies on this compound are not as extensive as for its acetate analogue, the principles of action are similar. Research on isoamyl acetate has shown that it possesses significant antibacterial and antifungal activity against a range of microorganisms. nih.gov

For example, volatile isoamyl acetate was effective in inhibiting the growth of various yeast and bacterial strains, with Escherichia coli being particularly sensitive. nih.gov The proposed mechanism involves the hydrolysis of the ester by microbial esterases into its constituent alcohol (isoamyl alcohol) and acid (acetic acid). nih.gov These components can then damage the microbial cell membrane, inactivate membrane proteins, and impair essential functions like respiration. nih.gov Given that this compound would hydrolyze to isoamyl alcohol and formic acid, a similar mechanism of action is plausible.

Essential oils from plants of the Plectranthus genus, where this compound can be found, have demonstrated antimicrobial activity against pathogens like Candida albicans and Escherichia coli. nih.govcabidigitallibrary.org This activity is due to the complex mixture of components in the oil, which may include this compound and other bioactive compounds.

Potential Antimicrobial Properties

Elucidation of Metabolic Pathways Involving this compound

The metabolic pathways involving this compound are primarily those responsible for the synthesis of its precursors: isoamyl alcohol and an activated formate donor (e.g., formyl-CoA or a related compound). The final condensation step is an esterification reaction.

Synthesis of Isoamyl Alcohol: The main pathway for the production of isoamyl alcohol in microorganisms like the yeast Saccharomyces cerevisiae is the Ehrlich pathway. researchgate.netnih.govmdpi.com This pathway is an extension of amino acid metabolism.

It begins with the amino acid L-leucine.

L-leucine undergoes transamination, where its amino group is removed, to form the α-keto acid, α-ketoisocaproate.

This α-keto acid is then decarboxylated by a decarboxylase enzyme to produce an aldehyde, isovaleraldehyde.

Finally, the aldehyde is reduced by an alcohol dehydrogenase to form isoamyl alcohol. researchgate.net Alternatively, isoamyl alcohol can be synthesized de novo from glucose through the leucine biosynthetic pathway, which also generates the key intermediate α-ketoisocaproate. nih.gov

Synthesis of Formate: Formic acid and its activated derivatives are central metabolites in one-carbon (C1) metabolism, which is interconnected with pathways like glycolysis and amino acid metabolism.

Esterification: The final step is the enzymatic condensation of isoamyl alcohol with a formate donor. In yeast and other microorganisms, this reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). mdpi.comresearchgate.net Specifically, an alcohol acetyltransferase (which can also exhibit activity with other short-chain acyl-CoAs) would catalyze the reaction between isoamyl alcohol and a formyl-group donor (like formyl-CoA) to produce this compound. mdpi.com The expression and activity of these AAT enzymes are often the rate-limiting step in ester production during fermentation. researchgate.net

Table 3: Compound Names Mentioned

Vii. Design, Synthesis, and Evaluation of Isopentyl Formate Derivatives and Analogues

Structural Modification Strategies for Enhanced Properties

The modification of isopentyl formate (B1220265) derivatives is centered on altering its two main components: the isopentyl (3-methylbutyl) group and the formate ester functionality. These modifications aim to enhance properties such as biological activity, selectivity, and physicochemical characteristics like hydrophobicity.

One primary strategy involves the introduction of different functional groups onto the isopentyl backbone. For instance, incorporating double bonds (alkenyl) or triple bonds (alkynyl) can introduce conformational rigidity and potential sites for metabolic reactions or covalent bonding with biological targets. acs.org Studies on other molecular systems have shown that introducing an allylic chain can enhance cytotoxic activity and induce apoptosis in cancer cells. acs.org

Another approach is to replace the isopentyl group entirely with other alkyl, aryl, or cycloalkyl moieties to probe the steric and electronic requirements of a target binding site. For example, research into neuraminidase inhibitors compared the efficacy of isopentyl ethers with propyl, propargyl, and allyl ethers, suggesting that smaller substituent groups may be beneficial for activity in that specific series. nih.gov

Modification can also occur at the formate ester linkage. Replacing the ester with more stable or more labile groups, such as amides or thioesters, can alter the compound's metabolic stability and pharmacokinetic profile. The ester bond itself is a key feature, as it can be cleaved by esterase enzymes in the body to potentially release two separate active moieties, a strategy employed in fragment-based drug design. acs.org In industrial applications, modifying a related compound, rosin, via esterification with isoamyl alcohol was shown to enhance the hydrophobic properties of the resulting material. ncsu.edu

Synthetic Routes to Isopentyl Formate Analogues (e.g., alkyl, alkenyl, alkynyl, aryl, aralkyl, cycloalkyl derivatives)

The synthesis of this compound analogues primarily relies on well-established esterification reactions, with Fischer esterification being a common and direct method. thermofisher.com This reaction involves the acid-catalyzed condensation of an alcohol with a carboxylic acid. libretexts.org By varying the alcohol and carboxylic acid components, a diverse library of analogues can be generated.

Fischer Esterification: The general reaction involves refluxing the desired alcohol with formic acid (or an analogous carboxylic acid) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). nau.eduthermofisher.com To synthesize analogues, isopentyl alcohol can be replaced with other alcohols, or formic acid can be substituted with other carboxylic acids.

Alkyl and Cycloalkyl Analogues: Synthesized by reacting formic acid with various straight-chain, branched, or cyclic alcohols.

Alkenyl and Alkynyl Analogues: Prepared using unsaturated alcohols such as allyl alcohol or propargyl alcohol. nih.gov

Aryl and Aralkyl Analogues: Achieved by the esterification of phenols or aryl-substituted alcohols like benzyl (B1604629) alcohol.

Williamson Ether Synthesis for Ether Analogues: For analogues where the ester linkage is replaced by a more stable ether linkage, the Williamson ether synthesis is a suitable method. This involves reacting an alkoxide with a primary alkyl halide. For instance, aromatic ether derivatives have been synthesized using this pathway, starting with materials like 3,4-dihydroxybenzoic acid methyl ester. nih.gov

The table below outlines synthetic strategies for various classes of this compound analogues.

Analogue ClassGeneral Synthetic RouteAlcohol Component ExampleCarboxylic Acid Component ExampleReference
Alkyl Fischer EsterificationIsopentyl alcoholFormic Acid wikipedia.org
Alkenyl Fischer EsterificationAllyl alcoholFormic Acid nih.gov
Alkynyl Fischer EsterificationPropargyl alcoholFormic Acid nih.gov
Aryl Ether Williamson Ether Synthesis3,4-dihydroxybenzaldehydeN/A (Reacts with alkyl halide) nih.gov
Aralkyl Fischer EsterificationBenzyl alcoholFormic Acid nih.gov
Acetate (B1210297) Analogue Fischer EsterificationIsopentyl alcoholAcetic Acid thermofisher.comlibretexts.org

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives (e.g., enzyme inhibition, specific biological targets)

Structure-activity relationship (SAR) studies are crucial for identifying the specific structural features of a molecule that are responsible for its biological effects. georgiasouthern.edu By synthesizing and testing a series of related analogues, researchers can deduce which functional groups enhance or diminish activity.

In a study focused on developing inhibitors for the influenza virus neuraminidase, a series of aromatic ether derivatives were synthesized and evaluated. nih.gov The research, which included compounds with isopentyl ether groups, provided key SAR insights:

Role of Hydroxyl Groups: Substitution of the 3- and 4-OH groups on the aromatic ring was found to reduce the inhibitory activity. nih.gov Conversely, the presence of a hydroxyl group at the C-4 position appeared to improve activity. nih.gov

Effect of the Ether Group: When comparing a series of ether-linked derivatives, the allyl ether demonstrated better activity than the isopentyl ether, propyl ether, and propargyl ether, suggesting that smaller substituent groups might be favorable for this particular biological target. nih.gov

Importance of Other Functional Groups: The study highlighted that an aryl aldehyde and an unsubstituted hydroxyl group were important for neuraminidase inhibitory activities. nih.gov

Another research effort on spiropyrazolopyridone derivatives as potential dengue virus (DENV) inhibitors found that a compound featuring an isopentyl chain exhibited the most potent and broad-spectrum inhibitory activity against DENV-1 to -3. nih.gov This highlights the significance of the isopentyl moiety for bioactivity in that specific molecular scaffold. nih.gov

The table below summarizes SAR findings for neuraminidase inhibitors with different ether substitutions. nih.gov

CompoundKey Structural FeatureInhibitory Activity (IC₅₀ in µM)Reference
Compound 15 3-(allyloxy)-4-hydroxybenzaldehyde26.96 (H1N1), 25.13 (H1N1) nih.gov
Compound 13 3-(isopentyloxy)-4-hydroxybenzaldehydeWeaker activity than Compound 15 nih.gov
General Finding Substitution of 3- and 4-OH groupsReduced activity nih.gov
General Finding Allyl ether vs. other ethers (isopentyl, propyl)Allyl ether was better nih.gov

Development of Novel Formate-Based Scaffolds for Chemical and Biological Applications

In medicinal chemistry and materials science, a "scaffold" refers to a core molecular structure upon which various functional groups can be built to create a library of diverse compounds. tandfonline.commdpi.com While this compound itself is a simple molecule, the formate ester group can serve as a fundamental building block or a key component in the design of more complex molecular scaffolds.

The development of novel scaffolds requires synthetic strategies that are scalable, rapid, and allow for rational derivatization. mdpi.com The formate ester linkage offers specific properties that can be exploited in scaffold design. For example, the susceptibility of ester linkages to hydrolysis can be advantageous for creating biodegradable materials or prodrugs that release an active compound upon cleavage. nih.gov Researchers have developed rapidly degrading polymer scaffolds based on glycolide (B1360168) co-polyesters, where the cleavage of ester linkages is a key part of their function in tissue engineering. nih.gov

Formate-based scaffolds can be designed for various applications:

Fragment-Based Drug Discovery: The formate group can act as a simple, low-molecular-weight fragment that can be elaborated upon to build more potent and selective drug candidates.

Polymer Chemistry: Formate esters can be incorporated into polymer backbones. The synthesis of iso-amyl ester rosin, for example, creates a larger molecule with modified hydrophobic properties for use in industrial materials like medium-density fiberboard. ncsu.edu

Combinatorial Chemistry: Scaffolds like triazine can be sequentially derivatized with different functional units, including alcohols like isopentyl alcohol, to rapidly generate libraries of compounds for screening. mdpi.com The reactivity of the scaffold's anchor points allows for selective attachment of various chemical moieties. mdpi.com

By leveraging the chemistry of the formate group, new scaffolds can be designed with tunable properties for applications ranging from drug delivery systems to advanced functional materials.

Viii. Advanced Catalytic Applications of Isopentyl Formate As a Feedstock or Intermediate

Conversion to Other Esters and Specialty Organic Compounds

The transesterification of isopentyl formate (B1220265) is a key process for the synthesis of other esters. This reaction typically involves the use of a catalyst to facilitate the exchange of the isopentyl alcohol group with another alcohol. While direct esterification of an alcohol with a carboxylic acid is a common method, transesterification using a formate ester like isopentyl formate can offer advantages under certain conditions. atamanchemicals.com

One of the most well-documented conversions is the synthesis of isopentyl acetate (B1210297), a compound with a characteristic banana-like aroma, through the Fischer esterification of isoamyl alcohol and acetic acid. atamanchemicals.comthermofisher.com However, this compound can also be a precursor in similar transesterification reactions. The general mechanism involves the protonation of the carbonyl oxygen of the formate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol.

The use of solid acid catalysts, such as ion-exchange resins, has been explored for esterification and transesterification reactions. mdpi.comacs.org These catalysts offer the benefits of easy separation from the reaction mixture and potential for reuse. For instance, in the synthesis of isoamyl acetate, cation-exchange resins have been shown to be effective catalysts. acs.org The reaction conditions, including temperature, catalyst loading, and the molar ratio of reactants, are crucial for optimizing the yield of the desired ester. mdpi.comacs.org

Furthermore, enzymatic catalysis using lipases has emerged as a greener alternative for ester synthesis. researchgate.net Immobilized lipases can be used to catalyze the conversion of isopentyl alcohol and an acyl donor to produce esters like isoamyl acetate. researchgate.net This biocatalytic approach can be applied to the transesterification of this compound as well, offering high selectivity and milder reaction conditions compared to traditional chemical catalysis.

Beyond simple esters, this compound can be a precursor for more complex specialty organic compounds. For instance, in certain multi-step syntheses, the formate group can be transformed or removed after serving its initial purpose in a reaction sequence. The reactivity of the ester group allows for its participation in various organic transformations, leading to the formation of a diverse range of molecules.

Role in Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comorganic-chemistry.org One-pot syntheses, a related concept, involve multiple sequential reactions in the same flask without the isolation of intermediates. researchgate.net These approaches are central to green chemistry and are widely used in medicinal chemistry and the synthesis of complex organic molecules. tcichemicals.com

While direct examples of this compound in complex named MCRs are not extensively documented in readily available literature, its structural motifs are relevant to this area of synthesis. Formate esters, in general, can participate in reactions where a carbonyl group is required. For example, in certain MCRs, an aldehyde or ketone is a key component. mdpi.com While this compound is an ester, under specific catalytic conditions, it could potentially act as a source of a formyl group or participate in transformations that mimic the reactivity of aldehydes.

A key feature of many MCRs is the in-situ formation of reactive intermediates. mdpi.com For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction involves an aldehyde, an isocyanide, and a heterocyclic amidine. beilstein-journals.orgbeilstein-journals.org In such a context, if a reaction pathway could be devised to generate a reactive species from this compound that could then enter the catalytic cycle of an MCR, it would represent a novel application.

The concept of one-pot synthesis is highly relevant to the utilization of this compound. For example, a reaction could be designed where this compound is first converted to another intermediate via transesterification, and this intermediate then undergoes a subsequent reaction in the same pot to yield a more complex molecule. This approach avoids the need for purification of the intermediate, saving time and resources. The synthesis of chromone (B188151) derivatives, for example, can be achieved through one-pot procedures involving multiple steps like Michael additions and aldol (B89426) reactions. ijrpc.com

This compound as a C1 Synthon Source in Organic Synthesis

In the field of organic synthesis, a "synthon" is a conceptual unit within a molecule that represents a potential starting material for its synthesis. ajrconline.org A C1 synthon is a building block that contributes a single carbon atom to the final structure. This compound can be considered a source of a C1 synthon, specifically the formyl group (CHO).

The use of formate esters as C1 sources is an area of active research, particularly in the context of "CO-free" carbonylation processes. researchgate.net Carbon monoxide (CO) is a common but toxic C1 feedstock. Formates can serve as safer and more easily handled surrogates for CO in certain reactions. For example, in hydroesterification reactions of alkenes, alkyl formates can be used as the source of both CO and the alcohol nucleophile. researchgate.net

The decomposition of formic acid to CO is a key step in some of these processes, and formate esters can be seen as protected forms of formic acid. conicet.gov.ar Catalytic systems, often based on transition metals like palladium or ruthenium, are employed to facilitate these transformations. researchgate.net

The application of CO2 as a renewable C1 building block is another important area where formate esters play a role. conicet.gov.ar The reduction of CO2 can lead to formic acid, which can then be used to form formate esters. conicet.gov.ar These esters can then be used in subsequent synthetic steps. This represents a pathway for incorporating carbon from a renewable source into valuable organic molecules. conicet.gov.ar

The table below summarizes some catalytic systems and the types of transformations where formate esters act as C1 synthons.

Catalytic SystemTransformationProduct Type
Palladium-based catalystsHydroesterification of alkenesEsters
Ruthenium-based catalystsHydroesterification of alkenesEsters
Formic acid (from CO2 reduction)O-formylation of alcoholsFormate esters

This table provides a general overview of catalytic systems for C1 transformations involving formate esters.

Emerging Catalytic Transformations Involving Formate Esters in Advanced Materials or Fine Chemicals Production

The development of novel catalytic methods is constantly expanding the scope of organic synthesis and materials science. Formate esters, including this compound, are being investigated in various emerging catalytic transformations for the production of fine chemicals and advanced materials.

One area of interest is the use of formate esters in the synthesis of fine chemicals, which are complex, pure chemical substances produced in limited quantities. rsc.org Layered double hydroxides (LDHs) are a class of materials that have shown promise as catalysts for the production of fine chemicals. rsc.org In some reactions catalyzed by LDHs, formate esters are formed as intermediates. For example, in the oxidation of aldehydes, formate esters can be initially produced before being hydrolyzed to the desired phenolic products. rsc.org The properties of the LDH catalyst can be tuned to optimize the formation of these intermediates.

Gold nanoparticle catalysis is another area where formate esters are relevant. nih.govresearchgate.net Gold nanoparticles supported on metal oxides like TiO2 have been shown to be effective catalysts for various organic transformations, including the aerobic oxidative coupling of alcohols and formaldehyde (B43269) to produce formate esters. nih.govresearchgate.net This method provides a direct route to formate esters from simple starting materials under relatively mild conditions. The catalyst can often be recycled and reused, adding to the sustainability of the process. researchgate.net

In the realm of advanced materials, the cross-conjugated π-systems found in certain organic molecules are of interest for their potential electronic and optical properties. charlotte.edu The synthesis of these complex molecules often involves multi-step procedures where intermediates like formate esters could play a role. For instance, in the synthesis of certain isoindanone derivatives, a formate ester intermediate is formed and subsequently hydrolyzed. charlotte.edu

The use of formic acid as a hydrogen donor in catalytic transfer hydrogenation (CTH) is a rapidly developing field. sci-hub.se Formic acid is considered a promising hydrogen storage material. sci-hub.se In CTH reactions, formic acid is decomposed in situ to provide hydrogen for the reduction of various functional groups. While this application primarily focuses on formic acid itself, the chemistry is closely related to formate esters, which can be seen as derivatives of formic acid.

Q & A

Q. What are the standard laboratory methods for synthesizing isopentyl formate, and how can reaction efficiency be optimized?

this compound is synthesized via acid-catalyzed esterification of isopentyl alcohol and formic acid. A typical protocol involves using concentrated sulfuric acid as a catalyst, maintaining a molar excess of formic acid (1.5:1 ratio to isopentyl alcohol) to drive the equilibrium toward ester formation . Refluxing at 121°C (the boiling point of this compound) for 2–4 hours ensures completion. Post-synthesis, purification involves neutralization of residual acid, liquid-liquid extraction (e.g., using sodium bicarbonate and dichloromethane), and distillation under reduced pressure to isolate the ester .

Q. How do the physicochemical properties of this compound influence its handling and storage in laboratory settings?

this compound is a colorless, flammable liquid (density: 0.885 g/mL) with limited water solubility (soluble in ~325 parts water at 23°C). Its low boiling point (121°C) and refractive index (1.3976) necessitate storage in airtight containers away from ignition sources. Due to its volatility, experiments requiring prolonged exposure to air should employ inert atmospheres or cold traps .

Q. What safety precautions are critical when working with this compound in synthetic chemistry?

The compound is classified as flammable (R10) and irritant (R36/37). Researchers must use fume hoods to avoid inhalation, wear nitrile gloves to prevent skin contact, and maintain spill kits with neutralizing agents (e.g., sodium bicarbonate). Waste disposal should follow protocols for organic esters, avoiding aqueous drains .

Advanced Research Questions

Q. How can advanced spectroscopic techniques (e.g., IR, GC-MS) resolve structural ambiguities or byproduct formation during this compound synthesis?

IR spectroscopy identifies key functional groups: a strong C=O stretch at ~1720 cm⁻¹ (ester carbonyl) and C-O stretches at 1200–1100 cm⁻¹. GC-MS with electron ionization (70 eV) confirms molecular ion peaks at m/z 116 (M⁺) and fragmentation patterns (e.g., m/z 60 for formic acid-derived ions). For complex mixtures, tandem MS/MS or NMR (¹³C for carbonyl carbon at ~160 ppm) distinguishes this compound from isomers like isoamyl acetate .

Q. What mechanistic insights explain yield discrepancies in this compound synthesis under varying catalytic conditions?

Yield losses often arise from equilibrium limitations (reversible esterification) or side reactions (e.g., alcohol dehydration). Computational studies (DFT) show that sulfuric acid lowers the activation energy by protonating the carbonyl oxygen, but excess acid may promote formic acid decomposition. Alternative catalysts (e.g., solid acid resins) can improve yields (reported 65–85%) by minimizing side reactions .

Q. How does solvent polarity impact the solubility and reactivity of this compound in biphasic reaction systems?

In biphasic systems (e.g., water/organic), this compound’s hydrophobicity (logP ~2.1) drives partitioning into the organic phase, facilitating separation. Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic acyl substitutions, while nonpolar solvents (e.g., hexane) favor esterification equilibrium by removing water via azeotropic distillation .

Q. What strategies address reproducibility challenges in scaling up this compound synthesis from milligram to gram quantities?

Key factors include:

  • Stoichiometric precision : Automated syringe pumps for reagent addition.
  • Temperature control : Jacketed reactors to maintain consistent reflux.
  • Purity monitoring : In-line FTIR or Raman spectroscopy to track reaction progress. Pilot-scale studies report 10–15% yield drops due to heat transfer inefficiencies, remedied by optimized stirring rates and catalyst loading .

Data Analysis and Contradictions

Q. How should researchers resolve contradictory data on the thermal stability of this compound in long-term storage studies?

Discrepancies in decomposition rates (e.g., 5% vs. 15% degradation over 6 months) may stem from impurities (e.g., residual acids) or storage conditions. Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies degradation products (e.g., formic acid). Argon blanketing and desiccants (silica gel) improve stability .

Q. What computational models predict the thermodynamic properties (e.g., ΔHf, vapor pressure) of this compound with high accuracy?

Group contribution methods (e.g., Joback-Reid) estimate ΔHf within ±5 kJ/mol, while quantum mechanics (e.g., Gaussian at B3LYP/6-311+G**) refines vapor pressure predictions. Experimental validation using static vapor pressure apparatus reduces errors to <2% .

Experimental Design

Q. How can researchers design kinetic studies to elucidate the rate-determining step in this compound hydrolysis?

Pseudo-first-order conditions (excess water) with pH-stat titration track formic acid release. Arrhenius plots (lnk vs. 1/T) derived from rate constants at 25–60°C reveal activation energies. Isotopic labeling (D₂O) distinguishes acid-catalyzed vs. nucleophilic mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.